Methyl 3-ethoxy-2-(methylamino)propanoate
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Overview
Description
Methyl 3-ethoxy-2-(methylamino)propanoate is a chemical compound with the molecular formula C7H15NO3. It is known for its versatility and unique properties, making it a valuable tool in various scientific research applications, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethoxy-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. Quality control measures are implemented to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethoxy-2-(methylamino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-ethoxy-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable tool for studying enzyme kinetics and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-(methylamino)propanoate
- Ethyl 3-ethoxy-2-(methylamino)propanoate
- Methyl 3-methoxy-2-(methylamino)propanoate
Uniqueness
Methyl 3-ethoxy-2-(methylamino)propanoate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 3-ethoxy-2-(methylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-11-5-6(8-2)7(9)10-3/h6,8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJGQKUZCEOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)OC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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